3,3-Difluoropyrrolidine-1-carboximidamide

Description

Structural Characterization and Physicochemical Properties

Molecular Structure and Isomerism

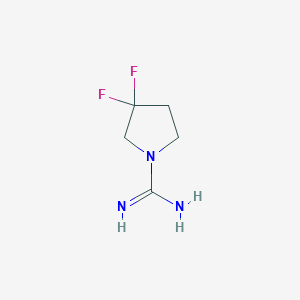

3,3-Difluoropyrrolidine-1-carboximidamide possesses a molecular formula of C₅H₉F₂N₃, with a molecular weight of approximately 149.14 grams per mole. The compound features a five-membered pyrrolidine ring with two fluorine atoms substituted at the 3-position and a carboximidamide group attached to the nitrogen atom at position 1. The core pyrrolidine structure maintains the characteristic cyclic secondary amine configuration, while the introduction of fluorine atoms creates a significant alteration in the electronic distribution and conformational preferences of the molecule.

The fluorination pattern at the 3,3-position creates a quaternary carbon center that significantly influences the overall molecular geometry and rigidity. This difluorination introduces substantial electronegativity differences within the ring system, leading to altered bond lengths and angles compared to the parent pyrrolidine structure. The carboximidamide functional group contributes additional complexity through its resonance stabilization and potential for tautomerization between imine and amine forms.

Regarding stereochemistry, the compound exhibits limited stereoisomerism due to the symmetric substitution pattern of the fluorine atoms at the 3-position. However, the carboximidamide group can exist in different geometric configurations, potentially leading to E/Z isomerism around the carbon-nitrogen double bond. The conformational flexibility of the pyrrolidine ring is significantly restricted by the presence of the fluorine substituents, which tend to favor envelope conformations that minimize steric and electronic repulsions.

Crystallographic Analysis (X-ray Diffraction Data)

While specific crystallographic data for this compound remains limited in the available literature, structural analysis of related difluoropyrrolidine derivatives provides valuable insights into the expected crystal packing and molecular arrangements. The parent 3,3-difluoropyrrolidine structure has been extensively characterized, revealing important structural parameters that can be extrapolated to the carboximidamide derivative.

X-ray diffraction studies of similar fluorinated pyrrolidine compounds demonstrate that the introduction of fluorine atoms leads to significant changes in intermolecular interactions within the crystal lattice. The fluorine atoms typically engage in weak hydrogen bonding interactions and dipole-dipole associations that influence the overall crystal packing arrangement. The carboximidamide group would be expected to introduce additional hydrogen bonding capabilities through its amino groups, potentially leading to more complex three-dimensional network structures in the solid state.

Crystal structure predictions based on computational modeling suggest that the compound would likely adopt a packing arrangement that maximizes hydrogen bonding interactions between the carboximidamide groups while accommodating the steric requirements of the fluorinated pyrrolidine rings. The presence of both hydrogen bond donors and acceptors within the carboximidamide functionality would be expected to generate extended hydrogen bonding networks that stabilize the crystal structure and influence the material's physical properties such as melting point and solubility characteristics.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound, particularly through proton and fluorine-19 nuclear magnetic resonance techniques. The ¹H nuclear magnetic resonance spectrum would be expected to show characteristic patterns reflecting the pyrrolidine ring protons and the carboximidamide amino groups. Based on analysis of related compounds, the ring protons would appear as complex multipets in the 2.0-4.0 parts per million region, with the specific chemical shifts influenced by the electron-withdrawing effects of the fluorine substituents.

The fluorine-19 nuclear magnetic resonance spectrum represents a particularly valuable analytical tool for this compound, as the two equivalent fluorine atoms would produce a single resonance signal with characteristic coupling patterns to adjacent carbon and hydrogen nuclei. Studies of related 3,3-difluoropyrrolidine derivatives indicate that the fluorine resonance typically appears around -110 to -120 parts per million, with the exact chemical shift dependent on the substituents at other positions of the ring.

¹³C nuclear magnetic resonance analysis would reveal the carbon framework of the molecule, with the quaternary carbon bearing the fluorine substituents appearing as a characteristic triplet due to coupling with the two fluorine nuclei. The carboximidamide carbon would be expected to resonate in the 150-160 parts per million region, consistent with its partial double-bond character and resonance stabilization. Integration patterns and coupling constants provide additional confirmation of the molecular structure and can be used to assess purity and identify potential impurities or degradation products.

Infrared (IR) and Raman Spectroscopy

Infrared spectroscopy offers valuable information about the functional groups present in this compound and their vibrational characteristics. The carboximidamide functionality would be expected to produce characteristic absorption bands in several key regions of the infrared spectrum. The nitrogen-hydrogen stretching vibrations of the amino groups would typically appear in the 3200-3500 wavenumber range, potentially as multiple bands due to symmetric and asymmetric stretching modes.

The carbon-nitrogen stretching vibrations associated with the carboximidamide group would be expected to appear in the 1600-1700 wavenumber region, with the exact frequency dependent on the degree of conjugation and hydrogen bonding interactions. The presence of fluorine substituents would influence the carbon-fluorine stretching vibrations, which typically appear in the 1000-1300 wavenumber range and provide a distinctive fingerprint for fluorinated compounds.

Raman spectroscopy would complement the infrared analysis by providing information about vibrations that may be infrared-inactive due to symmetry considerations. The symmetric stretching modes of the difluorinated carbon center would be expected to be Raman-active and could provide additional structural confirmation. The pyrrolidine ring breathing modes and deformation vibrations would also be observable in the Raman spectrum, offering insights into the conformational preferences and ring strain effects introduced by the fluorine substituents.

Mass Spectrometry and Elemental Composition

Mass spectrometric analysis of this compound would provide definitive molecular weight confirmation and fragmentation pattern information useful for structural elucidation. The molecular ion peak would be expected at mass-to-charge ratio 149, corresponding to the calculated molecular weight of the compound. The presence of fluorine atoms would create characteristic isotope patterns that can be used to confirm the number of fluorine substituents present in the molecule.

Fragmentation patterns under electron impact ionization conditions would likely include loss of the carboximidamide group, producing fragments corresponding to the 3,3-difluoropyrrolidine core structure. Additional characteristic fragments might include loss of individual amino groups from the carboximidamide functionality and ring-opening reactions that produce linear fragments. The stability of the carbon-fluorine bonds typically results in retention of the fluorine substituents in major fragment ions, providing additional structural confirmation.

High-resolution mass spectrometry would enable precise elemental composition determination, confirming the molecular formula C₅H₉F₂N₃ and distinguishing the compound from potential isomers or closely related structures. Tandem mass spectrometry techniques could provide additional structural information through controlled fragmentation experiments, allowing for detailed mapping of the fragmentation pathways and identification of specific bond cleavage sites.

Thermodynamic Properties (Melting/Boiling Points, Solubility)

The thermodynamic properties of this compound are significantly influenced by the presence of both fluorine substituents and the carboximidamide functional group. Based on data from related compounds, the melting point would be expected to be elevated compared to non-fluorinated analogs due to stronger intermolecular interactions arising from the polar carboximidamide group and the electron-withdrawing effects of the fluorine atoms.

The related compound 3,3-difluoropyrrolidine hydrochloride exhibits a melting point of 134°C, suggesting that the carboximidamide derivative would likely possess a melting point in a similar or potentially higher range due to the additional hydrogen bonding capabilities of the carboximidamide group. The presence of multiple nitrogen-containing functional groups would be expected to enhance crystal lattice stability through extensive hydrogen bonding networks.

Solubility characteristics would be expected to differ significantly from the parent pyrrolidine compound due to the dual effects of fluorination and carboximidamide substitution. The fluorine atoms tend to reduce solubility in polar protic solvents while the carboximidamide group enhances solubility through hydrogen bonding interactions. This creates a complex solubility profile where the compound might exhibit moderate solubility in polar aprotic solvents and potential solubility in aqueous media under specific pH conditions where the carboximidamide group can be protonated.

| Property | Expected Value | Related Compound Reference |

|---|---|---|

| Molecular Weight | 149.14 g/mol | Calculated |

| Melting Point | 140-160°C (estimated) | Similar to 3,3-difluoropyrrolidine HCl (134°C) |

| Solubility | Moderate in polar solvents | Based on carboximidamide functionality |

| Boiling Point | >200°C (estimated) | Extrapolated from similar compounds |

Electronic and Conformational Features

The electronic structure of this compound is characterized by significant charge redistribution arising from the highly electronegative fluorine substituents and the resonance-stabilized carboximidamide group. The fluorine atoms create a substantial electron-withdrawing effect that depletes electron density from the pyrrolidine ring, particularly affecting the carbon atoms adjacent to the substitution site. This electronic perturbation influences the basicity of the ring nitrogen and alters the overall reactivity profile of the molecule.

The carboximidamide functionality introduces additional electronic complexity through its ability to exist in multiple resonance forms. The delocalization of electron density across the carbon-nitrogen bonds creates partial double-bond character that restricts rotation around these bonds and influences the overall molecular geometry. Computational studies of related carboximidamide compounds suggest that the preferred conformation involves planarity of the carboximidamide group to maximize resonance stabilization.

Conformational analysis reveals that the difluorinated pyrrolidine ring exhibits restricted flexibility compared to the parent compound. The steric and electronic effects of the fluorine substituents favor specific envelope conformations that minimize unfavorable interactions. Molecular orbital calculations indicate that the lowest unoccupied molecular orbital is significantly lowered in energy due to the electron-withdrawing fluorine substituents, while the highest occupied molecular orbital is influenced by the nitrogen lone pairs in both the ring and carboximidamide functionalities.

Properties

IUPAC Name |

3,3-difluoropyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N3/c6-5(7)1-2-10(3-5)4(8)9/h1-3H2,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAWJSKCEPRRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

3,3-Difluoropyrrolidine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process. Initial steps may include the preparation of pyrrolidine derivatives followed by the introduction of the difluoromethyl group. Efficient synthetic routes have been developed to enhance yield and purity, utilizing various reagents and conditions.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. Studies suggest that it may inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth.

- Antimicrobial Activity : Preliminary evaluations indicate that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.

The biological effects of this compound are attributed to its ability to interact with various biological targets. These interactions can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer and antimicrobial effects.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

- Anticancer Efficacy :

- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound showed IC50 values ranging from 10 to 30 µM across different cell types.

- Antimicrobial Testing :

- In vitro tests against common bacterial strains revealed that this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Key Compounds:

1-Methylpyrrolidine-3-carboximidamide Dihydrochloride

- Structure : Features a methyl group at the 1-position of the pyrrolidine ring and a carboximidamide group at the 3-position.

- Salt Form : Dihydrochloride salt, enhancing solubility in aqueous environments compared to free bases .

- Substituents : Lacks fluorine atoms, which may reduce metabolic stability and alter electronic interactions.

Free Base Form: May exhibit lower aqueous solubility than salt forms but offers flexibility in formulation.

Structural Analysis Table

| Property | This compound | 1-Methylpyrrolidine-3-carboximidamide Dihydrochloride |

|---|---|---|

| Core Structure | Pyrrolidine with 3,3-difluoro substitution | Pyrrolidine with 1-methyl substitution |

| Functional Group Position | Carboximidamide at 1-position | Carboximidamide at 3-position |

| Salt Form | Free base | Dihydrochloride |

| Electronic Effects | High electronegativity (F atoms) | Moderate (methyl group is electron-donating) |

| Solubility | Likely lower (free base) | Higher (salt form) |

Functional and Pharmacological Differences

- Metabolic Stability: Fluorination in this compound may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like 1-methylpyrrolidine derivatives .

- Target Interactions : The carboximidamide group’s position (1 vs. 3) could influence hydrogen-bonding patterns with biological targets, altering potency or selectivity.

- Salt vs. Free Base : The dihydrochloride form of 1-methylpyrrolidine-3-carboximidamide improves bioavailability in polar environments, whereas the free base of 3,3-difluoropyrrolidine may require prodrug strategies for optimal delivery.

Preparation Methods

Synthesis of the Pyrrolidine Core with Difluorination

A practical and cost-effective synthesis of the 3,3-difluoropyrrolidine core has been reported, involving two major stages:

Stage 1: Preparation of 2,2-Difluorosuccinic Acid Intermediate

This involves a Claisen rearrangement followed by a ruthenium(VIII)-catalyzed oxidation to yield 2,2-difluorosuccinic acid, the key difluorinated dicarboxylic acid intermediate.

Stage 2: Cyclization and Reduction

The 2,2-difluorosuccinic acid is converted into N-benzyl-3,3-difluoropyrrolidinone via an efficient cyclization process. This intermediate is then reduced using borane-dimethyl sulfide complex (BH3·Me2S) to afford 3,3-difluoropyrrolidine.

This method emphasizes cost-effectiveness and scalability, isolating intermediates for purification and improved yields.

Conversion to 3,3-Difluoropyrrolidine-1-carboximidamide

The introduction of the carboximidamide group onto the 3,3-difluoropyrrolidine scaffold is typically achieved via reaction with dicyanamide salts, followed by amination and acid treatment steps.

A representative synthetic sequence from a European patent (EP 3 288 918 B1) includes:

- Dissolution of 4,4-difluoropiperidine hydrochloride in cyclohexanol.

- Addition of sodium dicyanamide and refluxing at 130°C for 2 hours to form a cyanoguanidine intermediate.

- Isolation of the intermediate by extraction and crystallization.

- Subsequent treatment of the intermediate with hydrochloric acid and aniline derivatives to form the corresponding carboximidamide hydrochloride salts.

This method allows for variation of the aniline component, enabling synthesis of various substituted this compound derivatives with yields ranging from approximately 33% to 75% depending on substituents and reaction conditions.

Alternative Fluorination Strategy Using Sulfur Trifluoride Reagents

Another documented approach involves fluorination of a pyrrolidine-1-carboxylic acid tert-butyl ester precursor using [bis(2-methoxyethyl)amino] sulfur trifluoride at 0°C, followed by stirring at room temperature for extended periods (e.g., 11 hours). The reaction mixture is then worked up with aqueous sodium bicarbonate, extracted, and purified by chromatography.

The resulting difluorinated intermediate is treated with hydrochloric acid in ethyl acetate to remove protecting groups and yield the final this compound as a white precipitate.

Comparative Data Table of Preparation Methods

| Preparation Step | Method/Conditions | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Difluorosuccinic acid synthesis | Claisen rearrangement + Ru(VIII) oxidation | Starting esters, Ru catalyst | - | Intermediate for cyclization |

| Cyclization to N-benzyl-3,3-difluoropyrrolidinone | Cyclization reaction | Difluorosuccinic acid derivative | - | Precursor to reduction step |

| Reduction to 3,3-difluoropyrrolidine | BH3·Me2S reduction | Borane-dimethyl sulfide | - | Efficient reduction to amine |

| Cyanoguanidine intermediate formation | Reflux in cyclohexanol at 130°C | 4,4-Difluoropiperidine HCl, Na dicyanamide | 75.2 | Formation of cyanoguanidine intermediate |

| Carboximidamide formation | Reflux with HCl and substituted anilines | Cyanoguanidine intermediate, HCl, aniline derivatives | 33 - 62 | Variable yields depending on aniline substituent |

| Fluorination of pyrrolidine ester | Reaction at 0°C to RT, 11 hr | [Bis(2-methoxyethyl)amino] sulfur trifluoride | - | Alternative fluorination method |

| Deprotection to final compound | Stirring with HCl in EtOAc, 3 hr | Hydrochloric acid, ethyl acetate | - | Final step to yield carboximidamide salt |

Research Findings and Notes

The Claisen rearrangement and Ru(VIII)-catalyzed oxidation provide a reliable route to the difluorinated dicarboxylic acid intermediate, which is critical for introducing the gem-difluoro group at the 3-position of the pyrrolidine ring.

The cyclization and subsequent reduction steps are efficient and enable isolation of intermediates, which facilitates purification and scale-up.

The cyanoguanidine intermediate formation via reaction with sodium dicyanamide in cyclohexanol under reflux is a key step for installing the guanidine/carboximidamide functionality. This step shows good yields (around 75%) and is amenable to structural variation via different aniline derivatives.

Using [bis(2-methoxyethyl)amino] sulfur trifluoride for fluorination is a useful alternative, especially when starting from protected pyrrolidine carboxylic acid esters. This method requires prolonged reaction times but can yield pure difluorinated intermediates after chromatographic purification.

The final carboximidamide formation typically involves acid-mediated deprotection and amination steps, yielding the hydrochloride salts suitable for pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for 3,3-difluoropyrrolidine-1-carboximidamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves fluorination of pyrrolidine precursors followed by amidine functionalization. For fluorinated pyrrolidines, halogen exchange reactions using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are common . Key steps include:

- Precursor preparation : Start with 3-pyrrolidone derivatives.

- Fluorination : Use fluorinating agents under anhydrous conditions at controlled temperatures (−78°C to 0°C) to minimize side reactions.

- Amidine introduction : React with cyanamide or thiourea derivatives in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the carboximidamide group.

Optimization : Monitor reaction progress via TLC or LCMS. Adjust stoichiometry of fluorinating agents to avoid over-fluorination. For example, in related compounds, excess DAST led to decomposition, requiring precise molar ratios .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns. For example, in structurally similar compounds, ¹H NMR signals for pyrrolidine protons appear as multiplet peaks between δ 2.5–3.5 ppm, while ¹⁹F NMR shows singlets or doublets near δ −120 to −150 ppm .

- LCMS/HPLC : Ensure >95% purity using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Monitor [M+H]⁺ ions (expected m/z ~178 for the free base).

- Elemental Analysis : Validate empirical formula (C₅H₈F₂N₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How do fluorination patterns on the pyrrolidine ring influence the compound’s reactivity and biological activity?

- Methodological Answer : Fluorine’s electronegativity and steric effects alter electronic distribution and conformational flexibility:

- Electronic Effects : Fluorine atoms increase ring rigidity and reduce basicity of the amidine group, impacting hydrogen-bonding interactions. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict binding affinities .

- Biological Implications : In analogues like N-(3-chloro-4-fluorophenyl)-pyrrolidine derivatives, 3,3-difluorination enhanced metabolic stability by reducing CYP450-mediated oxidation . Test via microsomal stability assays (e.g., human liver microsomes + NADPH).

Q. What strategies resolve contradictions in solubility data for fluorinated pyrrolidine derivatives?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or counterion effects. For example:

- Polymorph Screening : Use X-ray crystallography to identify stable forms. In related compounds, hydrochloride salts improved aqueous solubility (e.g., 10 mM in PBS) compared to free bases .

- Co-solvent Systems : For in vitro assays, employ DMSO-water mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict interactions with biological targets:

- Target Selection : Prioritize enzymes with fluorophilic active sites (e.g., kinases or GPCRs).

- Docking Workflow :

Prepare the ligand (protonation states optimized at pH 7.4).

Generate grid maps around the target’s binding pocket.

Validate with known inhibitors (e.g., co-crystallized ligands from PDB entries like 5VU) .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP ~1.2) and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.